REACTION_CXSMILES
|
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]([C:10]12[CH2:20][C:14]3([OH:21])[CH2:15][C:16]([OH:19])([CH2:18][C:12]([OH:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(O)=[O:8]>O1CCCC1>[OH:8][CH2:7][C:10]12[CH2:11][C:12]3([OH:22])[CH2:13][C:14]([OH:21])([CH2:15][C:16]([OH:19])([CH2:18]3)[CH2:17]1)[CH2:20]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[Al+3].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C12CC3(CC(CC(C1)(C3)O)(C2)O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
CUSTOM
|
Details
|
had been brought back to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
OCC12CC3(CC(CC(C1)(C3)O)(C2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |